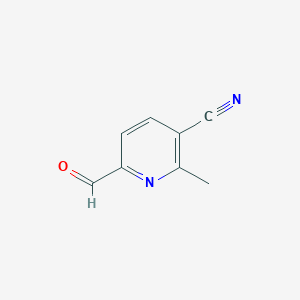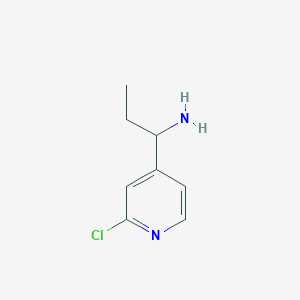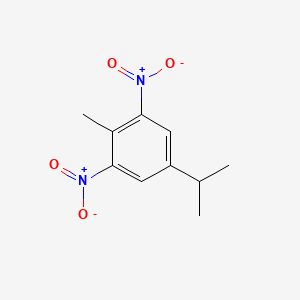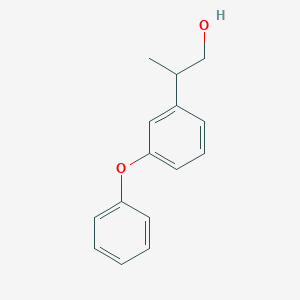
6-Formyl-2-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formyl-2-methylnicotinonitrile is an organic compound with the molecular formula C8H6N2O It is a derivative of nicotinonitrile, characterized by the presence of a formyl group at the 6-position and a methyl group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Formyl-2-methylnicotinonitril beinhaltet typischerweise die Kondensation von 1,3-Dicarbonylverbindungen oder deren Enaminen mit stickstoffhaltigen CH-Säuren . Ein gängiges Verfahren beinhaltet die Reaktion von Ethyl-β-(Morpholin-4-yl)crotonat mit Cyanothioacetamiden in Ethanol bei Raumtemperatur. Diese Reaktion verläuft über eine Reihe von Schritten, einschließlich konjugierter Addition, Eliminierung eines Morpholinmoleküls, intramolekularer Heterocyclisierung und regioselektiver Alkylierung .
Industrielle Produktionsverfahren
Die industrielle Produktion von 6-Formyl-2-methylnicotinonitril kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Syntheseanlagen und effizienten Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Formyl-2-methylnicotinonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Formylgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Nitrilgruppe kann zu einem Amin reduziert werden.
Substitution: Die Methylgruppe kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Elektrophile wie Halogene oder Nitrogruppen in Gegenwart eines Lewis-Säurekatalysators.
Hauptprodukte, die gebildet werden
Oxidation: 6-Carboxy-2-methylnicotinonitril.
Reduktion: 6-Formyl-2-methylaminonicotinonitril.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
6-Formyl-2-methylnicotinonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuartiger Therapeutika.
Industrie: In der Produktion von Spezialchemikalien und Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Formyl-2-methylnicotinonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Formyl- und Nitrilgruppen können an verschiedenen chemischen Wechselwirkungen teilnehmen, einschließlich Wasserstoffbrückenbindungen und nukleophilem Angriff, die die Aktivität biologischer Moleküle modulieren können. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 6-Formyl-2-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitrile groups can participate in various chemical interactions, including hydrogen bonding and nucleophilic attack, which can modulate the activity of biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Formyl-6-methylnicotinonitril: Ähnliche Struktur, aber mit vertauschten Formyl- und Methylgruppen.
6-Formyl-2-(methylthio)nicotinonitril: Enthält eine Methylthiogruppe anstelle einer Methylgruppe.
6-Formyl-2-methylpyridin: Fehlt die Nitrilgruppe.
Einzigartigkeit
6-Formyl-2-methylnicotinonitril ist aufgrund der spezifischen Positionierung seiner funktionellen Gruppen einzigartig, was ihm eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleiht. Seine Kombination aus einer Formylgruppe, einer Methylgruppe und einer Nitrilgruppe am Pyridinring macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese und zu einer wertvollen Verbindung für die Forschung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C8H6N2O |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
6-formyl-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6-7(4-9)2-3-8(5-11)10-6/h2-3,5H,1H3 |
InChI-Schlüssel |
FZVISAVZKDKGQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12275443.png)



![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)
![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)

![rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane](/img/structure/B12275481.png)
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)
![2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)
![1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12275486.png)



